![molecular formula C22H24N2O2 B14729800 2,5-Bis[(benzylamino)methyl]benzene-1,4-diol CAS No. 6342-13-8](/img/structure/B14729800.png)
2,5-Bis[(benzylamino)methyl]benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[(benzylamino)methyl]benzene-1,4-diol is an organic compound with the molecular formula C22H24N2O2 It contains two benzylamino groups attached to a benzene ring, which also has two hydroxyl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(benzylamino)methyl]benzene-1,4-diol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with benzene-1,4-diol (hydroquinone).
Benzylation: The hydroxyl groups of hydroquinone are protected, followed by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.
Aminomethylation: The benzylated intermediate undergoes aminomethylation using formaldehyde and benzylamine under acidic conditions to introduce the benzylamino groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis[(benzylamino)methyl]benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Benzyl chloride in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis[(benzylamino)methyl]benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and polymers.
Mecanismo De Acción
The mechanism of action of 2,5-Bis[(benzylamino)methyl]benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The benzylamino groups can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The hydroxyl groups can participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,4-diol (Hydroquinone): Lacks the benzylamino groups.
2,5-Diaminotoluene: Contains amino groups instead of benzylamino groups.
N,N’-Bis(benzyl)ethylenediamine: Contains a different backbone structure.
Uniqueness
2,5-Bis[(benzylamino)methyl]benzene-1,4-diol is unique due to the presence of both benzylamino and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
6342-13-8 |
|---|---|
Fórmula molecular |
C22H24N2O2 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
2,5-bis[(benzylamino)methyl]benzene-1,4-diol |
InChI |
InChI=1S/C22H24N2O2/c25-21-12-20(16-24-14-18-9-5-2-6-10-18)22(26)11-19(21)15-23-13-17-7-3-1-4-8-17/h1-12,23-26H,13-16H2 |
Clave InChI |
AZVNFJXPILGXEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNCC2=CC(=C(C=C2O)CNCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


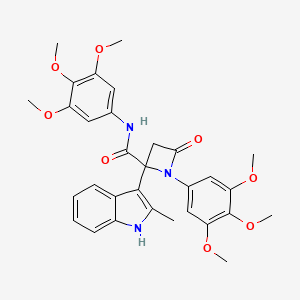

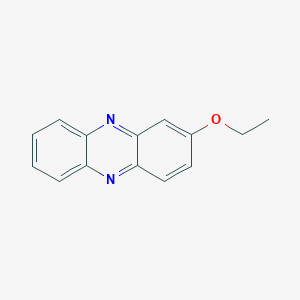
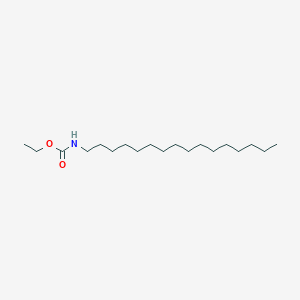
![[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14729740.png)
![2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol](/img/structure/B14729757.png)
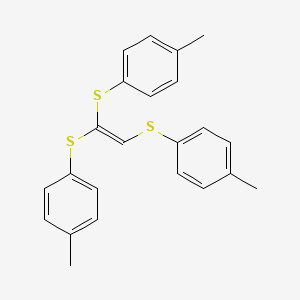
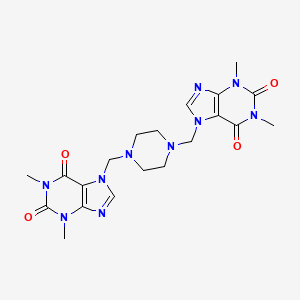
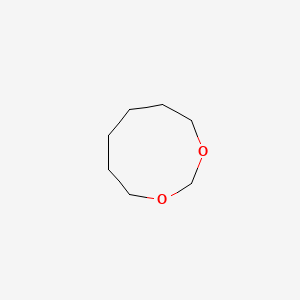

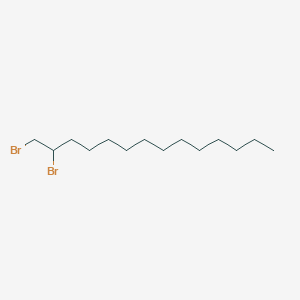

![2-({[2-(Pyridin-2-yl)ethyl]sulfanyl}methyl)pyridine](/img/structure/B14729806.png)
![2-[(4-Butylphenyl)sulfanyl]benzoic acid](/img/structure/B14729810.png)
